Nitromethaqualone

Vue d'ensemble

Description

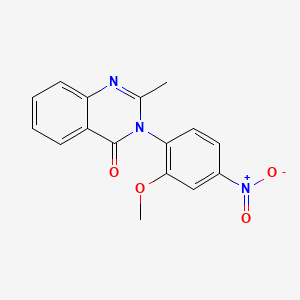

La nitrométhaqualone est un analogue synthétique de la méthaqualone, connu pour ses propriétés sédatives et hypnotiques. Elle est considérablement plus puissante que la méthaqualone, avec une dose typique d'environ 25 milligrammes . Le composé est chimiquement identifié comme étant la 2-méthyl-3-(2-méthoxy-4-nitrophényl)-4(3H)-quinazolinone .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de la nitrométhaqualone implique la nitration de la méthaqualone. Le processus commence généralement avec la méthaqualone, qui subit une nitration en utilisant un mélange d'acide sulfurique concentré et d'acide nitrique. La réaction est effectuée à des températures contrôlées pour assurer la nitration sélective du cycle aromatique .

Méthodes de production industrielle : La production industrielle de nitrométhaqualone suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction pour assurer un rendement et une pureté élevés. Le produit final est généralement purifié par recristallisation ou d'autres techniques de purification appropriées .

Types de réactions :

Oxydation : La nitrométhaqualone peut subir des réactions d'oxydation, en particulier au niveau du groupe méthoxy, conduisant à la formation de quinones correspondantes.

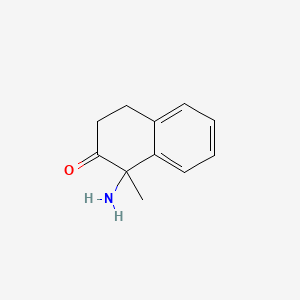

Réduction : Le groupe nitro de la nitrométhaqualone peut être réduit en groupe amino en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur ou d'autres agents réducteurs chimiques.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs courants incluent l'hydrogène gazeux avec un catalyseur de palladium ou des réducteurs chimiques tels que le chlorure d'étain(II).

Substitution : Les conditions typiques impliquent l'utilisation d'acides ou de bases fortes pour faciliter les réactions de substitution.

Principaux produits :

Oxydation : Formation de quinones.

Réduction : Formation de dérivés aminés.

Substitution : Divers dérivés substitués selon le substituant introduit.

4. Applications de recherche scientifique

La nitrométhaqualone a plusieurs applications dans la recherche scientifique :

Chimie : Utilisée comme étalon de référence en chimie analytique pour l'identification et la quantification de composés similaires.

Biologie : Étudiée pour ses effets sur les systèmes biologiques, en particulier son interaction avec les récepteurs des neurotransmetteurs.

Médecine : Étudiée pour ses utilisations thérapeutiques potentielles en raison de ses propriétés sédatives et hypnotiques.

5. Mécanisme d'action

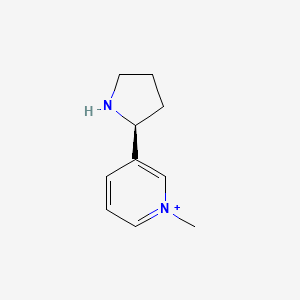

La nitrométhaqualone exerce ses effets principalement par la modulation des récepteurs de l'acide gamma-aminobutyrique (GABA) dans le système nerveux central. Elle agit comme un modulateur allostérique positif du récepteur GABA-A, augmentant les effets inhibiteurs du GABA et conduisant à des effets sédatifs et hypnotiques . La puissance accrue du composé par rapport à la méthaqualone est attribuée à sa plus grande affinité pour le récepteur GABA-A .

Composés similaires :

Méthaqualone : Le composé parent, connu pour ses effets sédatifs et hypnotiques.

Dérivés de la quinazolinone : Une classe de composés ayant diverses activités pharmacologiques, notamment des propriétés sédatives, anticonvulsivantes et anti-inflammatoires.

Unicité : La nitrométhaqualone est unique en raison de sa puissance considérablement plus élevée par rapport à la méthaqualone. Cette puissance accrue est due à la présence du groupe nitro, qui améliore son affinité de liaison au récepteur GABA-A . De plus, sa structure chimique spécifique permet des interactions sélectives avec les cibles biologiques, ce qui en fait un composé précieux à la fois dans la recherche et dans les applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Nitromethaqualone has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic uses due to its sedative and hypnotic properties.

Mécanisme D'action

Nitromethaqualone exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects . The compound’s increased potency compared to methaqualone is attributed to its higher affinity for the GABA-A receptor .

Comparaison Avec Des Composés Similaires

Methaqualone: The parent compound, known for its sedative and hypnotic effects.

Quinazolinone Derivatives: A class of compounds with various pharmacological activities, including sedative, anticonvulsant, and anti-inflammatory properties.

Uniqueness: Nitromethaqualone is unique due to its significantly higher potency compared to methaqualone. This increased potency is due to the presence of the nitro group, which enhances its binding affinity to the GABA-A receptor . Additionally, its specific chemical structure allows for selective interactions with biological targets, making it a valuable compound in both research and potential therapeutic applications .

Propriétés

IUPAC Name |

3-(2-methoxy-4-nitrophenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-8-7-11(19(21)22)9-15(14)23-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHHDMJWDYJXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187601 | |

| Record name | Nitromethaqualone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340-52-3 | |

| Record name | 3-(2-Methoxy-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitromethaqualone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000340523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitromethaqualone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROMETHAQUALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G855468ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

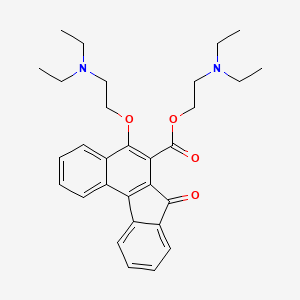

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary metabolic pathways of nitromethaqualone in humans and rats?

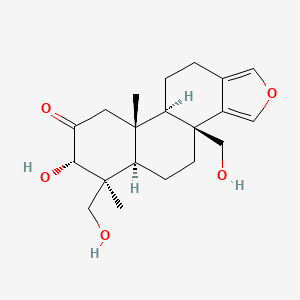

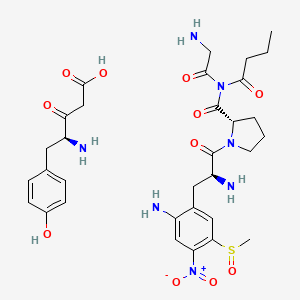

A1: this compound undergoes extensive biotransformation before excretion in both humans and rats. The primary metabolic pathway involves the reduction of the nitro group to an amino group. This amino derivative is then partially acetylated. In humans, cleavage of the quinazolinone nucleus leads to the formation of 2-methoxy-4-nitroaniline. Rats exhibit additional metabolic pathways, including oxidation of the 2-methyl group to hydroxymethyl, resulting in 2-hydroxymethyl-3-(2'-methoxy-4'-nitrophenyl)-4(3H)-quinazolinone and its subsequent in vivo reduction product, 2-hydroxymethyl-3-(2'-methoxy-4'-aminophenyl)-4(3H)-quinazolinone. These two metabolites are also excreted as glucuronides in rats. []

Q2: How is this compound excreted, and what does this suggest about its pharmacokinetic properties?

A2: Both humans and rats exhibit protracted excretion of this compound metabolites. In rats, fecal excretion accounts for 55-60% of the administered dose, while urinary excretion accounts for 24-27%. The prolonged excretion pattern observed in both species indicates extensive enterohepatic circulation of this compound and its metabolites. []

Q3: What analytical techniques are effective for identifying and differentiating this compound from its isomers and similar compounds?

A3: A combination of analytical techniques is crucial for accurate identification and differentiation of this compound. These include:

- Gas-liquid chromatography (GLC): Provides distinct retention times for this compound and its isomers. []

- Infrared (IR) Spectroscopy: Offers unique fingerprint regions for structural elucidation and differentiation from isomers. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers detailed structural information, allowing for unambiguous identification and differentiation from isomers. []

- Electron Impact Mass Spectrometry (EIMS): Generates characteristic fragmentation patterns for distinguishing this compound from structurally similar compounds. []

Q4: What is the structural characterization of this compound?

A4: this compound is chemically described as 2-methyl-3(2′-methoxy-4′-nitrophenyl)-4(3H)-quinazolinone. While the exact molecular weight wasn't specified in the provided abstracts, it can be calculated as 297.28 g/mol. Spectroscopic data, including IR, NMR, and mass spectra, are essential for characterizing the compound and differentiating it from its isomers. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dihydro-5-phenyl-4H-imidazo[4,5-c][1,8]naphthyridin-4-one](/img/structure/B1199806.png)

![S-[(9a-Hydroxy-4,4-dimethyl-2-oxo-2,4,4a,5,6,8a,9,9a-octahydronaphtho[2,3-b]furan-7-yl)methyl] ethanethioate](/img/structure/B1199817.png)